2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol
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Overview
Description
2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol is an organic compound with a complex structure, featuring two phenylpropan-2-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol typically involves the Friedel-Crafts alkylation reaction. This reaction uses chloroacetone and benzene in the presence of an aluminum chloride catalyst . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The phenylpropan-2-yl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution in different environments .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyloxazol-2-yl)benzene: Known for its use as a fluorescent reagent.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl)oxazole: Utilized in scintillation cocktails.
Properties
CAS No. |
6265-46-9 |
---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,5-bis(2-phenylpropan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C24H26O2/c1-23(2,17-11-7-5-8-12-17)19-15-22(26)20(16-21(19)25)24(3,4)18-13-9-6-10-14-18/h5-16,25-26H,1-4H3 |
InChI Key |
ZWZHTSWRPYHCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2O)C(C)(C)C3=CC=CC=C3)O |
Origin of Product |
United States |
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